Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a pyridine ring, and an azetidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound may bind to its target, altering its function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting the growth of certain fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with azetidine and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalen-1-yl ketones, while reduction reactions may produce naphthalen-1-yl alcohols .
Scientific Research Applications
Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives, pyridine derivatives, and azetidine derivatives. Examples include:
- Naphthalen-1-ylmethanone
- Pyridin-3-yloxy derivatives
- Azetidin-1-yl derivatives
Uniqueness
Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
naphthalen-1-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(18-9-3-6-14-5-1-2-8-17(14)18)21-12-16(13-21)23-15-7-4-10-20-11-15/h1-11,16H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJRUMIMAYBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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